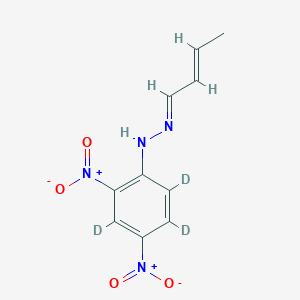
Carfentanil oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carfentanil, also known as 4-carbomethoxyfentanyl, is a fentanyl analog that is 10,000 times more potent than morphine . It is a synthetic opioid and is a white powdery substance . It is used to tranquilize elephants and other large mammals .
Synthesis Analysis
Carfentanil is a synthetic opioid that is structurally related to fentanyl . It is metabolized by the CYP3A4 pathway in the liver . The synthesis of carfentanil involves chemical modifications of fentanyls .Molecular Structure Analysis
Carfentanil Oxalate has an empirical formula of C24H30N2O3 · C2H2O4 . It has a molecular weight of 484.54 .Chemical Reactions Analysis
Carfentanil acts as a mixed MOR agonist/partial DOR agonist . It shows moderate analgesic potency in vivo .Physical And Chemical Properties Analysis
Carfentanil is a white powdery substance . It is one of the most potent synthetic opioids available .Aplicaciones Científicas De Investigación
Veterinary Medicine
Carfentanil is a synthetic fentanyl analogue that is approved for veterinary use . It is primarily used as a tranquilizer for large animals due to its high potency .
Analgesic Research
Carfentanil is a mu-opioid receptor agonist with an estimated analgesic potency approximately 10,000 times that of morphine and 20-30 times that of fentanyl, based on animal studies . This makes it a subject of interest in analgesic research.
Study of Illicit Drug Supply
Since 2016, an increasing number of reports describe detection of carfentanil in the illicit drug supply . This has led to its use in research studying the composition and impact of illicit drugs.
Pharmacology
Little is known about the pharmacology of carfentanil in humans . Its high potency and presumed high lipophilicity, large volume of distribution, and potential active metabolites have raised concerns about the management of people exposed to carfentanil . This makes it a subject of interest in pharmacological research.
Forensic Analysis
Carfentanil is suitable for quantitation in fentanyl GC/MS or LC/MS methods for applications in forensic analysis . It can be used as a reference standard in these analyses.
Clinical Toxicology
Carfentanil is used in clinical toxicology . It can be quantified in blood or urine samples to confirm a diagnosis of poisoning in hospitalized patients or to assist in a medicolegal death investigation.
Urine Drug Testing
Carfentanil can be quantified in urine through GC/MS or LC/MS methods for applications in urine drug testing . This can be used to monitor compliance in pain management, detect drug use in individuals suspected of substance abuse, or support a diagnosis of drug intoxication.
Pain Prescription Monitoring
Carfentanil can be quantified in fentanyl GC/MS or LC/MS methods for applications in pain prescription monitoring . This can help ensure that patients are using their medications correctly.
Mecanismo De Acción
Target of Action
Carfentanil Oxalate primarily targets the mu-opioid receptors . These receptors are discretely distributed in the brain, spinal cord, and other tissues . The mu-opioid receptors play a crucial role in pain perception, reward, and addiction .
Mode of Action
Carfentanil Oxalate acts as a competitive agonist at the mu-opioid receptors . It binds very strongly to these receptors, inducing similar effects of analgesia as other opioids . Due to its potency, it also induces strong side effects such as sedation .
Biochemical Pathways
The metabolism of Carfentanil Oxalate can be anticipated to generally involve reactions like hydrolysis, hydroxylation (and further oxidation steps), N- and O-dealkylation, and O-methylation . Furthermore, phase II metabolic reactions can be expected comprising glucuronide or sulfate conjugate formation .
Pharmacokinetics
Carfentanil Oxalate is presumed to have high lipophilicity, which contributes to a large volume of distribution . This property allows the compound to easily cross the blood-brain barrier, leading to a very rapid onset of action . Its elimination half-life in humans was reported to be between 42 to 51 minutes following an intravenous bolus at an average dose of 1.34 μg .
Result of Action
The principal pharmacologic effects of Carfentanil Oxalate are exerted on the central nervous system . Its primary actions of therapeutic value are analgesia and sedation . Additionally, Carfentanil Oxalate also depresses the respiratory centers, depresses the cough reflex, and constricts the pupils .
Action Environment
The action of Carfentanil Oxalate can be influenced by environmental factors. For instance, synthetic opioid particles with higher water solubility (salt forms) will move into the bloodstream from the lungs faster than those with lower water solubility (free base forms) . Moreover, general occupational hygiene measures, including regular decontamination with soap and water, basic personal protective equipment, and ready access to naloxone are generally sufficient in most circumstances .
Safety and Hazards
Carfentanil and other fentanyl analogues present a serious risk to public safety, first responder, medical, treatment, and laboratory personnel . These substances can come in several forms, including powder, blotter paper, tablets, patch, and spray . Some forms can be absorbed through the skin or accidentally inhaled .
Direcciones Futuras
There is ongoing research into developing a novel opioid reversal agent with enhanced efficacy towards fentanyl and other synthetic opioids . An antibody in single-chain fragment variable (scFv) format that binds to carfentanil was shown to reverse signs of carfentanil overdose in preclinical tests . This suggests that the antibody could be a more powerful, longer-lasting treatment for synthetic opioid overdose, compared to existing options .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of Carfentanil oxalate can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "Carfentanil", "Oxalic acid", "Sodium hydroxide", "Methanol", "Water" ], "Reaction": [ "Step 1: Dissolve Carfentanil in methanol and add sodium hydroxide to the solution.", "Step 2: Heat the mixture under reflux for several hours to form the Carfentanil free base.", "Step 3: Filter the solution to remove any solid impurities.", "Step 4: Dissolve the Carfentanil free base in methanol and add oxalic acid to the solution.", "Step 5: Heat the mixture under reflux for several hours to form Carfentanil oxalate.", "Step 6: Filter the solution to remove any solid impurities.", "Step 7: Wash the solid with water and dry it under vacuum to obtain Carfentanil oxalate as a white crystalline powder." ] } | |
Número CAS |
61086-44-0 |
Nombre del producto |
Carfentanil oxalate |
Fórmula molecular |
C24H30N2O3 x C2H2O4 |
Peso molecular |
484.54 |
Pureza |
>95% |
Sinónimos |
Methyl 1-phenethyl-4-(N-phenylpropanamido)piperidine-4-carboxylate ethanedioate |
Origen del producto |
United States |
Q & A
Q1: What are the spectroscopic characteristics of Carfentanil Oxalate and other related fentanyl analogs?
A1: Raman spectroscopy can be used to identify and differentiate Carfentanil Oxalate from other fentanyl analogs. A study by researchers measured Raman cross sections and spectra for five synthetic opioid fentanyl analogs, including Carfentanil Oxalate, at excitation wavelengths in the visible (532 nm) and near-infrared (785 nm) regions []. These measurements, along with density functional theory (DFT) calculations to simulate spectra, allow for the identification of specific spectral modes for each compound. This information is valuable for developing field-deployable Raman sensors to detect fentanyl analogs, even when mixed with other materials.
Q2: Are there methods for synthesizing Carfentanil salts at a larger scale?
A2: Yes, methods for scaled-up synthesis of Carfentanil salts, including Carfentanil Oxalate and Carfentanil Citrate, have been reported []. This is significant for research purposes, as it allows for the production of larger quantities of these compounds for analytical method development, toxicological studies, and other scientific investigations.
Q3: Has the environmental fate of Carfentanil Oxalate been studied?
A3: While one of the provided research articles focuses on the "Environmental Fate of Carfentanil Oxalate in Soil and Relevant Waters" [], the abstract does not offer specific details about the findings. This highlights a crucial area of ongoing research. Understanding the persistence, degradation products, and potential ecotoxicological effects of Carfentanil Oxalate in the environment is essential for risk assessment and mitigation strategies.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




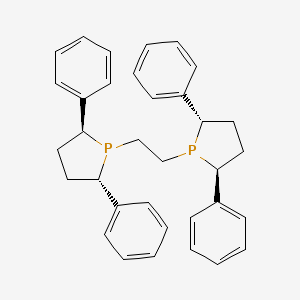
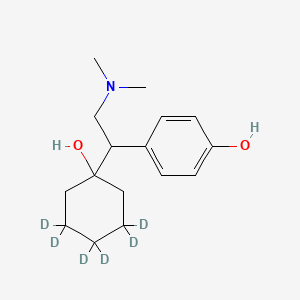
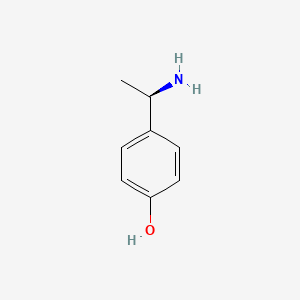
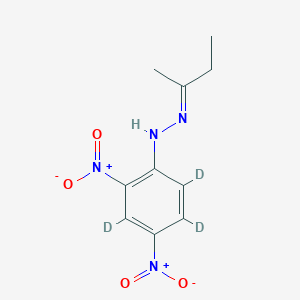

![(6aR,9aR)-9a-Hydroxy-4-(methoxy-d3)-2,3,6a,9a-tetrahydrocyclopenta[c]furo[3',2':4,5]furo[2,3-h]chromene-1,11-dione](/img/structure/B1147568.png)
![9a-Hydroxy-4-(methoxy-d3)-2,3,6a,8,9,9a-hexahydrocyclopenta[c]furo[3',2':4,5]furo[2,3-h]chromene-1,11-dione](/img/structure/B1147569.png)
